3-chloro-N-(2,4-dimethylphenyl)propanamide
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Overview
Description
3-chloro-N-(2,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C({11})H({14})ClNO It is a derivative of propanamide, featuring a chloro group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide typically involves the reaction of 2,4-dimethylaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 2,4-dimethylaniline and 3-chloropropanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: 2,4-dimethylaniline is dissolved in dichloromethane, and triethylamine is added. 3-chloropropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, followed by washing with water and drying over anhydrous sodium sulfate. The product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in alcohol solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiolamides, or alkoxyamides.
Reduction: Formation of 3-amino-N-(2,4-dimethylphenyl)propanamide.
Oxidation: Formation of 3-chloro-N-(2,4-dimethylphenyl)propanoic acid.
Scientific Research Applications
3-chloro-N-(2,4-dimethylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: It serves as a model compound for studying the interactions of amides with biological molecules, aiding in the design of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-dimethylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloro group and the amide functionality play crucial roles in binding to the target sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,5-dimethylphenyl)propanamide
- 3-chloro-N-(2,6-dimethylphenyl)propanamide
- 3-chloro-N-(3,4-dimethylphenyl)propanamide
Uniqueness
3-chloro-N-(2,4-dimethylphenyl)propanamide is unique due to the specific positioning of the chloro and dimethyl groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Properties
IUPAC Name |
3-chloro-N-(2,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELVOCFFFLHOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399298 |
Source
|
Record name | 3-chloro-N-(2,4-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39494-04-7 |
Source
|
Record name | 3-chloro-N-(2,4-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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